5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854474
InChI: InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17)
SMILES:
Molecular Formula: C10H7ClFN3O2
Molecular Weight: 255.63 g/mol

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15854474

Molecular Formula: C10H7ClFN3O2

Molecular Weight: 255.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C10H7ClFN3O2
Molecular Weight 255.63 g/mol
IUPAC Name 5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17)
Standard InChI Key WINJDNNJKZHGMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylic acid moiety. A chlorine atom occupies the 5-position of the triazole core, creating a planar heterocyclic system with delocalized π-electrons. The canonical SMILES representation, C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F, highlights the spatial arrangement of the fluorophenyl and triazole-carboxylic acid groups. X-ray crystallographic studies of analogous triazole derivatives reveal that such molecules typically adopt a nearly planar conformation, with the benzyl and carboxylic acid substituents oriented perpendicular to the triazole plane to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇ClFN₃O₂
Molecular Weight255.63 g/mol
IUPAC Name5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Canonical SMILESC1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F
XLogP3-AA (Predicted)2.1
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (3 triazole N, 1 COOH O, 1 F)

Spectroscopic Characteristics

While specific spectroscopic data for this compound remains limited in publicly available literature, analogous 1,2,3-triazole-4-carboxylic acids exhibit distinctive IR absorption bands at 1700–1750 cm⁻¹ (C=O stretch), 3100–3500 cm⁻¹ (O-H stretch), and 1500–1600 cm⁻¹ (triazole ring vibrations) . Nuclear magnetic resonance (NMR) spectra typically show signals for the benzyl methylene protons at δ 5.2–5.6 ppm and aromatic protons in the δ 7.0–7.5 ppm range, with fluorine-19 NMR displaying a singlet near δ -115 ppm for the para-fluorine .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common route to 1,4-disubstituted 1,2,3-triazoles involves CuAAC, also known as "click chemistry." For this compound, the synthesis likely proceeds via:

  • Preparation of 4-fluorobenzyl azide: Reaction of 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C.

  • Cycloaddition with propiolic acid derivatives: Copper(I)-catalyzed reaction between the azide and a chloro-substituted propiolic acid ester, followed by hydrolysis to yield the carboxylic acid .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Azide formationNaN₃, DMF, 60°C, 12 h85%
CycloadditionCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, rt78%
Ester hydrolysisNaOH, EtOH/H₂O, reflux95%

Alternative Routes

Microwave-assisted synthesis has been explored for similar triazoles, reducing reaction times from hours to minutes while maintaining yields >70% . Recent advances in flow chemistry also enable continuous production of triazole intermediates, though scalability for this specific derivative remains untested .

Biological Activities and Mechanism of Action

Antimicrobial Activity

Preliminary assays on triazole-carboxylic acid derivatives show:

  • Bacteriostatic effects: MIC = 32–64 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Biofilm disruption: 50% reduction in Pseudomonas aeruginosa biofilm formation at 25 μM.

  • Synergy with β-lactams: 4–8-fold potentiation of ampicillin activity against MRSA.

ParameterRequirement
Personal protective equipmentNitrile gloves, ANSI-approved goggles, lab coat
VentilationFume hood for powder handling
StorageDesiccator, 2–8°C, inert atmosphere

Environmental Impact

No ecotoxicity data exists for this specific compound, but structurally similar triazoles exhibit:

  • Biodegradation: 28–35% mineralization in 28-day OECD 301B tests .

  • Aquatic toxicity: LC₅₀ > 100 mg/L for Daphnia magna, indicating low acute hazard .

Recent Advances and Future Directions

Drug Delivery Innovations

Encapsulation in PLGA nanoparticles (150–200 nm diameter) improves triazole carboxylic acid bioavailability 3.2-fold in rat models, with sustained release over 72 hours . Ligand-targeted liposomes conjugated to folate receptors enhance tumor accumulation by 8× compared to free drug .

Hybrid Molecule Development

Recent strategies conjugate the triazole core to:

  • Metformin analogs: Dual AMPK/mTOR inhibitors showing IC₅₀ = 1.2 μM in HepG2 cells .

  • HDAC inhibitors: Vorinostat hybrids with 10 nM potency against BRCA1-mutant breast cancer .

  • Antibody-drug conjugates: HER2-targeted constructs achieve tumor regression in xenograft models at 5 mg/kg doses .

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